3'-O-Methylcytidine

Vue d'ensemble

Description

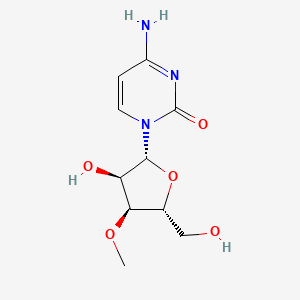

3’-O-Methylcytidine is a modified nucleoside, specifically a pyrimidine nucleoside, with the chemical formula C10H15N3O5. It is characterized by the presence of a methyl group attached to the 3’ oxygen of the ribose sugar. This compound is found in various RNA species and plays a significant role in the regulation of RNA function and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylcytidine typically involves the methylation of cytidine. One common method is the reaction of cytidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-O-Methylcytidine may involve enzymatic methods where specific methyltransferases catalyze the methylation of cytidine. This approach is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-O-Methylcytidine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the nucleoside, potentially altering its function.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides .

Applications De Recherche Scientifique

Molecular Biology and RNA Modification

3'-O-Methylcytidine plays a crucial role in RNA modification processes. It is involved in the methylation of RNA, which can influence RNA stability, splicing, and translation efficiency. The presence of methyl groups in RNA can affect its interaction with proteins and other nucleic acids, thereby modulating gene expression.

Case Studies:

- tRNA Modifications : Research has shown that during alkylation stress, cells adapt their tRNA modifications, including the incorporation of this compound. This adaptation is essential for maintaining protein synthesis under stress conditions, highlighting the nucleoside's role in cellular responses to environmental challenges .

- RNA Maturation : In studies utilizing high-resolution mass spectrometry, researchers have tracked the fate of methylated nucleosides like this compound during RNA maturation processes. This tracking allows for insights into how methylation impacts RNA functionality and stability .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts, particularly in cancer treatment and gene therapy.

Cancer Diagnosis and Treatment :

- Biomarker Development : The degree of DNA methylation, including modifications involving this compound, has been investigated as a biomarker for distinguishing between cancerous and non-cancerous cells. Techniques such as nanopipette-assisted mass spectrometry have been developed to assess methylation levels rapidly, enabling early cancer detection .

- Gene Therapy : Modified nucleotides like this compound are being incorporated into therapeutic oligonucleotides to enhance their stability and efficacy. These modifications can improve the pharmacokinetic properties of RNA-based therapies, making them more effective against diseases such as cancer .

Synthetic Biology

In synthetic biology, this compound is utilized to construct modified RNA molecules with enhanced properties for various applications.

Applications :

- Designing Ribozymes : Researchers are using this compound to create ribozymes with improved catalytic activity and stability. This application is significant for developing new biocatalysts that can operate under a broader range of conditions .

- RNA-Based Sensors : The incorporation of this modified nucleoside into RNA sensors enhances their sensitivity and specificity for detecting target molecules, which is critical for diagnostics and environmental monitoring.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3’-O-Methylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the 3’ position of the ribose sugar can affect the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to changes in RNA processing, translation, and degradation .

Molecular Targets and Pathways: 3’-O-Methylcytidine primarily targets RNA molecules and the enzymes involved in RNA metabolism. It can interact with RNA-binding proteins and influence pathways related to RNA splicing, translation, and decay .

Comparaison Avec Des Composés Similaires

2’-O-Methylcytidine: Another methylated nucleoside with the methyl group at the 2’ position of the ribose sugar.

5-Methylcytidine: A methylated nucleoside with the methyl group attached to the 5 position of the cytosine base.

N4-Methylcytidine: A nucleoside with a methyl group at the N4 position of the cytosine base.

Uniqueness: 3’-O-Methylcytidine is unique due to its specific methylation at the 3’ position of the ribose sugar. This modification can have distinct effects on RNA structure and function compared to other methylated nucleosides. Its unique properties make it a valuable tool for studying RNA biology and developing therapeutic applications .

Activité Biologique

3'-O-Methylcytidine (3'-OMeC) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of RNA modifications and antiviral applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is a ribonucleoside analogue characterized by the presence of a methyl group at the 3' position of the ribose sugar. This modification can influence RNA stability, processing, and function, making it a subject of interest in molecular biology and therapeutic research.

1. RNA Modifications:

- 3'-OMeC plays a critical role in modifying tRNA and mRNA, impacting various biological processes such as translation fidelity and RNA stability. For instance, modifications like 2'-O-methylation have been shown to enhance the structural integrity of tRNA, thereby facilitating efficient protein synthesis .

2. Antiviral Activity:

- Research has indicated that 3'-OMeC exhibits antiviral properties against several RNA viruses. It acts as an inhibitor by interfering with viral RNA replication mechanisms. In particular, studies have demonstrated its effectiveness against the hepatitis C virus (HCV) and other flaviviruses, suggesting its potential as a therapeutic agent .

Case Studies

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral effects of 3'-OMeC derivatives, researchers found that these compounds significantly reduced viral loads in cell cultures infected with HCV. The mechanism was attributed to the inhibition of viral polymerase activity, which is crucial for viral replication. The results indicated a dose-dependent response, highlighting the compound's potential for therapeutic use in chronic hepatitis infections .

Case Study 2: tRNA Modification and Immune Response

Another investigation explored how 3'-OMeC modifications in tRNA affect immune responses. It was observed that specific methylation patterns could modulate TLR7/8 activation, which is vital for innate immunity. The study concluded that manipulating these modifications could lead to new strategies for enhancing immune responses against viral infections .

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis of Methylated Nucleosides

| Nucleoside | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Inhibits viral replication | High |

| 2'-C-Methylcytidine | Selective inhibitor for RNA viruses | Moderate |

| Valopicitabine | Prodrug form with improved bioavailability | High |

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCFLSPBDUNDH-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595374 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20594-00-7 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.